molecular formula C12H8BrF2NO2S B7682638 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide

3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide

Cat. No. B7682638
M. Wt: 348.16 g/mol
InChI Key: CVFBWKHMHBXKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes and proteins, thereby making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide involves the binding of the compound to the active site of the target enzyme or protein. This binding interferes with the normal function of the enzyme or protein, leading to a reduction in its activity. The exact mechanism of action may vary depending on the target enzyme or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide depend on the target enzyme or protein. For example, inhibition of carbonic anhydrase can lead to a reduction in intraocular pressure and may be useful in the treatment of glaucoma. Inhibition of histone deacetylases can lead to changes in gene expression and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide is that it is a potent inhibitor of certain enzymes and proteins, making it a useful tool for studying their function. However, one limitation is that it may not be selective for a particular enzyme or protein, leading to off-target effects.

Future Directions

There are several future directions for the study of 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide. One direction is the development of more selective inhibitors that target specific enzymes or proteins. Another direction is the use of this compound in combination with other drugs to enhance their efficacy. Additionally, the use of 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide in animal models of disease may provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained by filtration and purification through column chromatography.

Scientific Research Applications

3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to inhibit the activity of certain enzymes and proteins that are involved in various disease processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure and is a target for the treatment of glaucoma. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and are a target for the treatment of cancer.

properties

IUPAC Name

3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-3-1-4-9(7-8)19(17,18)16-12-10(14)5-2-6-11(12)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBWKHMHBXKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2,6-difluorophenyl)benzenesulfonamide

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